

Application Notes and Protocols for Cyanine5.5 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) NHS ester is a reactive fluorescent dye that is an invaluable tool for labeling proteins, antibodies, and other biomolecules for a variety of applications, including flow cytometry.[1][2] This dye is a member of the cyanine family and emits in the far-red to near-infrared (NIR) region of the spectrum, which is advantageous for minimizing background fluorescence from biological samples.[3][4][5] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups on biomolecules, such as the lysine residues on antibodies, to form stable amide bonds.[6] This document provides detailed protocols for labeling antibodies with Cy5.5 NHS ester and their subsequent use in both cell surface and intracellular flow cytometry applications.

Properties of Cyanine5.5 NHS Ester

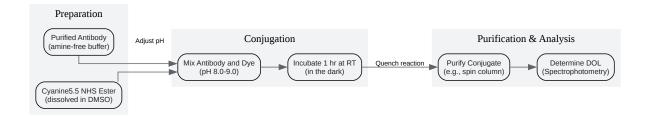
Cyanine 5.5 is a bright and photostable dye, making it well-suited for applications requiring high sensitivity and stability. [7][8] Its spectral properties are summarized in the table below. The farred emission of Cy5.5 allows for its use in multiplexing experiments with other fluorochromes that emit at shorter wavelengths, with minimal spectral overlap.

Property	Value	Reference
Excitation Maximum (λex)	~673-684 nm	[2][3]
Emission Maximum (λem)	~707-710 nm	[2][3]
Molar Extinction Coefficient (ε)	~190,000 - 209,000 L·mol ⁻¹ ·cm ⁻¹	[2][8]
Recommended Laser Line	633 nm or 647 nm	[4][9]
Spectrally Similar Dyes	Alexa Fluor 680, DyLight 680, IRDye 680	[2][7][8]

Antibody Labeling with Cyanine5.5 NHS Ester

This protocol outlines the procedure for conjugating Cyanine5.5 NHS ester to an antibody. The optimal degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined empirically for each antibody, but a typical starting point is a molar ratio of 5:1 to 20:1 (dye:antibody).[10] An optimal DOL is generally between 2 and 7.[6]

Materials


- Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS)
- Cyanine5.5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
- Quenching Reagent: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., spin desalting column with a suitable molecular weight cutoff)
- Spectrophotometer

Protocol for Antibody Labeling

- Antibody Preparation: If the antibody solution contains interfering substances like Tris or glycine, it must be purified by dialysis against 1X PBS (pH 7.2-7.4).[11]
- Prepare Dye Stock Solution: Dissolve Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10] This solution should be prepared fresh and protected from light.
- Adjust pH of Antibody Solution: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[6] Add 1 M sodium bicarbonate buffer to the antibody solution to a final concentration of 0.1 M.
- Conjugation Reaction:
 - Calculate the required volume of the Cyanine5.5 NHS ester stock solution based on the desired molar ratio.
 - Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[10][12]
- Quench Reaction: Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.
- Purification: Separate the labeled antibody from the unreacted dye using a spin desalting column or size-exclusion chromatography.[10]
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5.5 (~675 nm, Amax).
 - Calculate the antibody concentration and the dye concentration using the Beer-Lambert law.
 - The DOL is the molar ratio of the dye to the antibody.

Click to download full resolution via product page

Workflow for labeling antibodies with Cyanine 5.5 NHS ester.

Flow Cytometry Protocols

The following protocols are optimized for staining cells with Cyanine5.5-conjugated antibodies for flow cytometric analysis. It is recommended to titrate the antibody concentration to determine the optimal amount for staining.

Cell Surface Staining Protocol

This protocol is for staining cell surface markers on suspended cells.

- Cells in suspension (up to 1 x 10⁶ cells per tube)
- Cyanine5.5-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)
- FACS tubes (5 mL round-bottom polystyrene tubes)
- Centrifuge
- Cell Preparation: Harvest cells and wash them three times with Flow Cytometry Staining
 Buffer by centrifugation at 350-500 x g for 5 minutes.[13]

- Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fcblocking reagent for 15 minutes at room temperature.[13]
- Staining:
 - Add the predetermined optimal amount of Cyanine5.5-conjugated primary antibody to the cell suspension.[13]
 - Vortex gently and incubate for 30 minutes at room temperature in the dark.[13]
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to wash the cells and remove unbound antibody.
 - Centrifuge at 350-500 x g for 5 minutes and decant the supernatant.[13]
 - Repeat the wash step twice.[13]
- Data Acquisition: Resuspend the cells in 200-400 μL of Flow Cytometry Staining Buffer for analysis on a flow cytometer equipped with a red laser (e.g., 633 nm or 647 nm).[13]

Click to download full resolution via product page

Workflow for cell surface staining with a Cy5.5-conjugated antibody.

Intracellular Staining Protocol

This protocol is for staining intracellular antigens and requires fixation and permeabilization steps to allow the antibody to enter the cell.

• Cells in suspension (up to 1 x 10⁶ cells per tube)

- Cyanine5.5-conjugated primary antibody
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., saponin-based buffer)
- Flow Cytometry Staining Buffer
- FACS tubes
- Centrifuge
- Cell Surface Staining (Optional): If staining for both surface and intracellular markers, perform the cell surface staining protocol first, as fixation can alter surface epitopes.[14]
- Fixation:
 - o After surface staining (if performed), wash the cells once with PBS.
 - Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature in the dark.[14]
- Permeabilization and Staining:
 - Wash the cells twice with Permeabilization Buffer.
 - Resuspend the cells in Permeabilization Buffer containing the optimal concentration of the Cyanine5.5-conjugated antibody.
 - Incubate for 30 minutes at room temperature in the dark.[15]
- Washing:
 - Wash the cells twice with Permeabilization Buffer.[15]
 - Centrifuge at 350-500 x g for 5 minutes and decant the supernatant.
- Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

Click to download full resolution via product page

Workflow for intracellular staining with a Cy5.5-conjugated antibody.

Data Presentation

The following table summarizes key quantitative data for easy reference.

Parameter	Recommendation
Antibody Labeling	
Antibody Concentration	1-10 mg/mL
Dye:Antibody Molar Ratio	5:1 to 20:1 (start with 10:1)[10]
Reaction pH	8.0 - 9.0[6]
Incubation Time	1 hour at room temperature[10]
Optimal Degree of Labeling (DOL)	2 - 7[6]
Flow Cytometry	
Cell Concentration	Up to 1 x 10 ⁶ cells per sample[13]
Staining Incubation Time	30 minutes at room temperature[13]
Excitation Laser	633 nm or 647 nm[4][9]
Emission Filter	~710 nm (e.g., 710/50 bandpass)

Conclusion

Cyanine 5.5 NHS ester is a versatile and robust fluorescent dye for labeling antibodies for flow cytometry. Its far-red emission minimizes background autofluorescence, leading to an excellent

signal-to-noise ratio.[4] The detailed protocols provided herein for antibody conjugation and subsequent cell staining will enable researchers to effectively utilize this fluorochrome in their studies of cellular markers and pathways. Adherence to these protocols, with appropriate optimization for specific antibodies and cell types, will ensure high-quality, reproducible flow cytometry data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. apexbt.com [apexbt.com]
- 2. ibiantech.com [ibiantech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. probes.bocsci.com [probes.bocsci.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. abpbio.com [abpbio.com]
- 13. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 15. biotium.com [biotium.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cyanine5.5 NHS Ester in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15599250#using-cyanine5-5-nhs-ester-in-flow-cytometry-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com